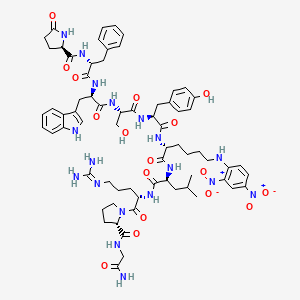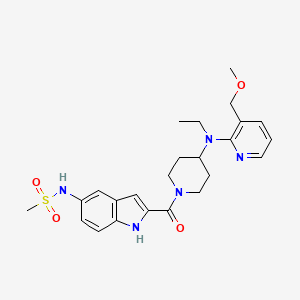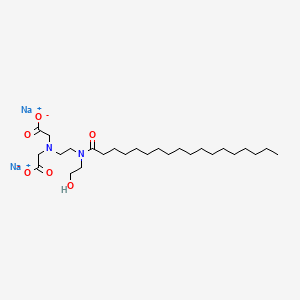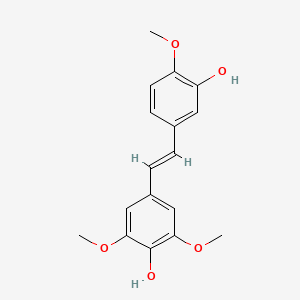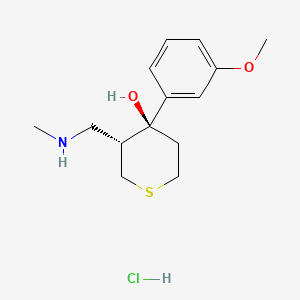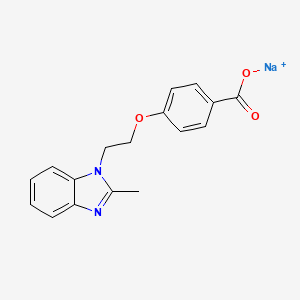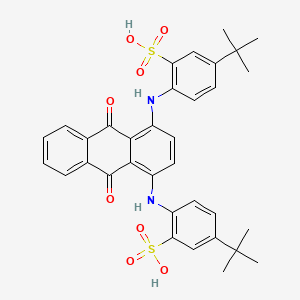
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- is a complex organic compound belonging to the benzodiazepine class. This compound is characterized by its triazolo and benzodiazepine fused ring structure, which imparts unique chemical and pharmacological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the condensation of an ortho-diamine with a suitable electrophile, such as a carboxylic acid derivative.
Introduction of the Triazolo Ring: The triazolo ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Chlorination and Methylation: The chlorination of the phenyl ring and methylation of the nitrogen atom are achieved using reagents like thionyl chloride and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazolo ring, potentially opening it to form simpler benzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Simplified benzodiazepine derivatives.
Substitution: Halogenated or alkylated benzodiazepines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it serves as a tool for studying the interactions of benzodiazepines with various receptors in the central nervous system. It helps in understanding the binding affinities and mechanisms of action of benzodiazepines.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties. Research is ongoing to develop new drugs with improved efficacy and safety profiles.
Industry
In the pharmaceutical industry, this compound is used in the development of new medications. Its synthesis and modification are crucial for creating drugs with specific pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The compound interacts with the benzodiazepine binding site on the GABA-A receptor, modulating its activity and increasing the influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: A triazolobenzodiazepine with potent anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the triazolo ring enhances its binding affinity to GABA receptors, potentially leading to more potent effects compared to other benzodiazepines.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
115764-97-1 |
|---|---|
Fórmula molecular |
C18H14Cl2N4O |
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
8-chloro-6-(3-chloro-4-methoxyphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14Cl2N4O/c1-10-22-23-17-9-21-18(11-3-6-16(25-2)14(20)7-11)13-8-12(19)4-5-15(13)24(10)17/h3-8H,9H2,1-2H3 |
Clave InChI |
XAKPHQUYGHMAGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC(=C(C=C4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
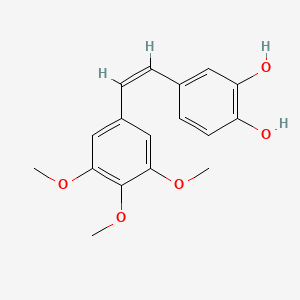
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
